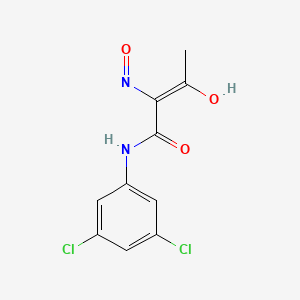
(E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE: is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dichlorophenyl group, a hydroxyimino group, and an oxo-butyric acid amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE typically involves the reaction of 3,5-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amines, oxo derivatives, and substituted phenyl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool in biochemical assays and drug discovery .
Medicine: In medicine, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE is being investigated for its potential therapeutic applications. It has been studied for its anti-inflammatory and anticancer properties, with ongoing research exploring its efficacy and safety in clinical settings .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- N-(3,5-DICHLORO-PHENYL)-2-PHENYL-ACETAMIDE
- 2-Chloro-N-(3,5-dichloro-phenyl)-benzamide
- 3,5-Dichlorophenyl isothiocyanate
Comparison: Compared to these similar compounds, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the hydroxyimino group allows for specific interactions with biological targets that are not possible with the other compounds .
Eigenschaften
Molekularformel |
C10H8Cl2N2O3 |
|---|---|
Molekulargewicht |
275.08 g/mol |
IUPAC-Name |
(E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C10H8Cl2N2O3/c1-5(15)9(14-17)10(16)13-8-3-6(11)2-7(12)4-8/h2-4,15H,1H3,(H,13,16)/b9-5+ |
InChI-Schlüssel |
IGTQUBKGBYENIK-WEVVVXLNSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)NC1=CC(=CC(=C1)Cl)Cl)\N=O)/O |
Kanonische SMILES |
CC(=C(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
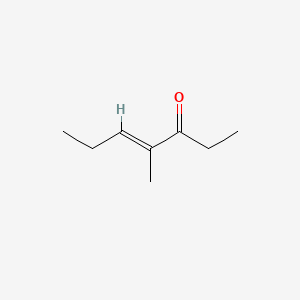
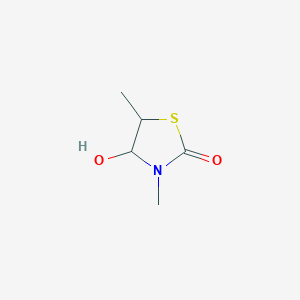
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
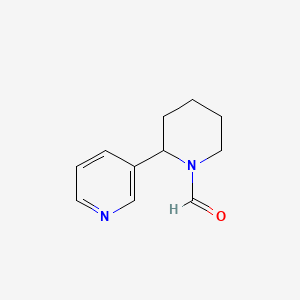
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
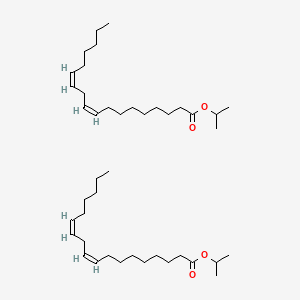
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
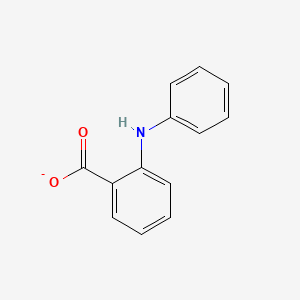
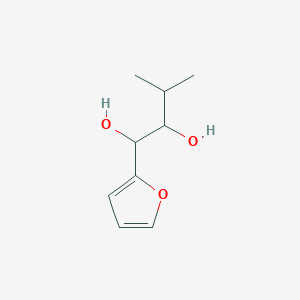
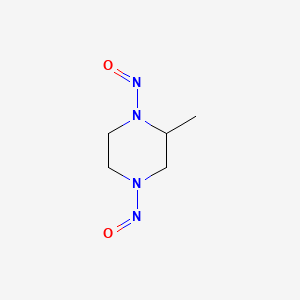
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
